Cas no 99047-07-1 (1-butoxy-3-(chloromethyl)benzene)
1-butoxy-3-(chloromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-butoxy-3-(chloromethyl)-
- 1-butoxy-3-(chloromethyl)benzene
-
1-butoxy-3-(chloromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-76183413-1.0g |
1-butoxy-3-(chloromethyl)benzene |
99047-07-1 | 95% | 1.0g |
$657.0 | 2022-11-29 | |
| Enamine | BBV-76183413-2.5g |
1-butoxy-3-(chloromethyl)benzene |
99047-07-1 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
| Enamine | BBV-76183413-5.0g |
1-butoxy-3-(chloromethyl)benzene |
99047-07-1 | 95% | 5.0g |
$1723.0 | 2022-11-29 | |
| Enamine | BBV-76183413-10.0g |
1-butoxy-3-(chloromethyl)benzene |
99047-07-1 | 95% | 10.0g |
$2166.0 | 2022-11-29 | |
| Enamine | BBV-76183413-1g |
1-butoxy-3-(chloromethyl)benzene |
99047-07-1 | 95% | 1g |
$657.0 | 2023-10-28 | |
| Enamine | BBV-76183413-5g |
1-butoxy-3-(chloromethyl)benzene |
99047-07-1 | 95% | 5g |
$1723.0 | 2023-10-28 | |
| Enamine | BBV-76183413-10g |
1-butoxy-3-(chloromethyl)benzene |
99047-07-1 | 95% | 10g |
$2166.0 | 2023-10-28 |
1-butoxy-3-(chloromethyl)benzene Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-butoxy-3-(chloromethyl)benzene
Chemical Profile of 1-butoxy-3-(chloromethyl)benzene (CAS No. 99047-07-1)
1-butoxy-3-(chloromethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 99047-07-1, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound, featuring a butoxy group and a chloromethyl substituent on a benzene ring, presents unique structural and functional characteristics that make it valuable for various synthetic applications. Its molecular structure, combining an electron-donating butoxy moiety with an electrophilic chloromethyl group, positions it as a versatile intermediate in the synthesis of more complex molecules.
The butoxy group attached to the benzene ring enhances the lipophilicity of the molecule, making it more soluble in organic solvents commonly used in synthetic chemistry. This property is particularly advantageous in pharmaceutical applications where solubility and bioavailability are critical factors. On the other hand, the chloromethyl substituent introduces reactivity that allows for further functionalization through nucleophilic substitution reactions. This dual functionality makes 1-butoxy-3-(chloromethyl)benzene a valuable building block for constructing more intricate molecular architectures.
In recent years, there has been growing interest in exploring the potential of 1-butoxy-3-(chloromethyl)benzene as a precursor in medicinal chemistry. The compound's ability to undergo selective reactions at both the butoxy and chloromethyl positions allows chemists to tailor its structure for specific biological targets. For instance, derivatives of this compound have been investigated for their potential role in the synthesis of novel therapeutic agents. The benzene core provides a scaffold that can be modified to interact with biological receptors or enzymes, while the butoxy and chloromethyl groups offer handles for further chemical manipulation.
One of the most compelling aspects of 1-butoxy-3-(chloromethyl)benzene is its utility in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their importance in pharmaceuticals, with many drugs containing nitrogen-containing rings that exhibit significant biological activity. The chloromethyl group on 1-butoxy-3-(chloromethyl)benzene can be particularly useful in constructing nitrogen-containing heterocycles through condensation reactions with amine derivatives. This capability has led to several studies exploring its use as a starting material for developing new classes of heterocyclic compounds with potential therapeutic properties.
Moreover, the reactivity of the chloromethyl group also makes 1-butoxy-3-(chloromethyl)benzene a candidate for polymer chemistry applications. Chloromethylation reactions are commonly employed in the production of polymers and resins, where the chloromethyl groups can react with hydroxyl or amine functionalities to form ether or amide linkages, respectively. This property has been explored in various industrial processes, including the synthesis of cross-linked polymers and hydrogels, which have applications ranging from drug delivery systems to advanced materials.
Recent advancements in synthetic methodologies have further enhanced the utility of 1-butoxy-3-(chloromethyl)benzene. For example, catalytic methods have been developed to improve the efficiency of chloromethylation reactions, reducing byproduct formation and increasing yields. These improvements have made it more feasible to incorporate this compound into large-scale synthetic processes. Additionally, green chemistry principles have inspired research into more environmentally friendly approaches to its synthesis and utilization, such as using solvent-free conditions or biocatalytic methods.
The pharmaceutical industry has been particularly interested in exploring derivatives of 1-butoxy-3-(chloromethyl)benzene for their potential as drug candidates. Researchers have synthesized various analogs by modifying the substitution patterns on the benzene ring or introducing additional functional groups. Some of these derivatives have shown promising activity against targets such as kinases and other enzymes involved in signaling pathways relevant to diseases like cancer and inflammation. The ability to fine-tune the structure of these compounds through selective reactions at different positions has allowed for the optimization of their biological activity.
In conclusion, 1-butoxy-3-(chloromethyl)benzene (CAS No. 99047-07-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features enable it to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry and polymer science. The ongoing exploration of its derivatives and synthetic modifications continues to reveal new possibilities for its use in developing innovative materials and therapeutic agents.
99047-07-1 (1-butoxy-3-(chloromethyl)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)